3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. The compound's backbone consists of a propanoic acid linked to a substituted aromatic ring, making it a versatile molecule in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid typically involves multi-step organic reactions:
Starting Materials: 3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzene and an appropriate amino acid derivative.
Protection: Protection of functional groups that might interfere with the reaction.
Condensation: Using coupling reagents to form the amide bond under controlled conditions, often using catalysts or reagents like EDCI, HOBt, or similar.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is often optimized for yield, cost, and efficiency. Continuous flow chemistry might be employed to enhance reaction control and throughput. Catalysts and solvents are chosen to maximize yield and purity, while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The methoxy group can be oxidized to form phenolic derivatives.
Reduction: The trifluoromethyl group is generally resistant to reduction, but other parts of the molecule can undergo reductions under the right conditions.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 in acidic conditions.
Reduction: LiAlH4 or catalytic hydrogenation.
Substitution: Halogens and other electrophiles under Friedel-Crafts conditions.
Major Products Formed
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as building blocks for more complex organic molecules.
Catalysis: Potential ligand in catalytic cycles due to its unique electronic properties.
Biology
Biochemical Probes: Used to study enzyme kinetics and protein-ligand interactions.
Drug Development: Potential scaffold for the design of new therapeutic agents.
Medicine
Pharmacological Research: Investigated for its effects on metabolic pathways and disease models.
Diagnostic Tools: Components in assays and diagnostic kits.
Industry
Material Science: Precursors in the synthesis of advanced materials with specific functionalities.
Agriculture: Potential role in developing new agrochemicals.
Mechanism of Action
The mechanism by which 3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid exerts its effects is complex and multifaceted:
Molecular Targets: Interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Involvement in signaling pathways, metabolic processes, and regulatory mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-methoxy-4-{[3-chlorobenzyl]oxy}phenyl)propanoic acid
3-Amino-3-(3-methoxy-4-{[3-bromobenzyl]oxy}phenyl)propanoic acid
3-Amino-3-(3-methoxy-4-{[3-fluorobenzyl]oxy}phenyl)propanoic acid
Uniqueness
Compared to these analogs, 3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid is distinguished by its trifluoromethyl group, which imparts unique electronic properties, enhancing its reactivity and potential biological activity. This makes it particularly valuable in research and industrial applications where such attributes are desired.
This compound's distinctive structure and reactivity profile open up numerous avenues for scientific exploration and application, marking it as a compound of significant interest in multiple disciplines.
Properties
IUPAC Name |
3-amino-3-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-25-16-8-12(14(22)9-17(23)24)5-6-15(16)26-10-11-3-2-4-13(7-11)18(19,20)21/h2-8,14H,9-10,22H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWSYBYKBYBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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